2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

説明

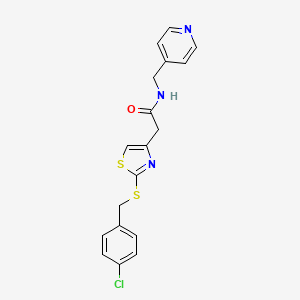

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorobenzylthio group at position 2 and an acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a pyridin-4-ylmethyl group.

Thiazole derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-chlorobenzylthio substituent may enhance lipophilicity and membrane permeability, while the pyridinylmethyl group could improve solubility and modulate binding interactions.

特性

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-15-3-1-14(2-4-15)11-24-18-22-16(12-25-18)9-17(23)21-10-13-5-7-20-8-6-13/h1-8,12H,9-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYQYBRCFUVBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazole intermediate.

Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.

Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where the thiazole intermediate reacts with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like sodium hydride, potassium carbonate, and various halides are employed under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions.

科学的研究の応用

Chemical Properties and Structure

This compound, identified by its CAS number 946312-94-3 , features a thiazole moiety linked to a pyridine ring and a chlorobenzyl thio group. Its molecular weight is approximately 389.9 g/mol . The unique structural components contribute to its biological activities, making it a subject of interest for drug design and development.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide have been tested against various cancer cell lines, demonstrating promising results:

- Case Study : A series of thiazole-pyridine hybrids were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative showed an IC50 value of 5.71 μM , which was more effective than the standard drug 5-fluorouracil .

Antimicrobial Properties

Thiazole compounds have also been recognized for their antimicrobial activities. The presence of electron-withdrawing groups like chlorine enhances their efficacy against bacterial strains:

- Case Study : In laboratory settings, thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .

Anticonvulsant Effects

The anticonvulsant potential of thiazole-containing compounds has been investigated, with some derivatives showing efficacy comparable to established antiepileptic drugs:

作用機序

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and chlorobenzyl group are crucial for binding to these targets, leading to modulation of their activity. The pyridine ring may enhance the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues from Thiadiazole and Thiazole Families

The evidence highlights several compounds with structural similarities, primarily differing in core heterocycles (thiazole vs. thiadiazole) and substituents. Key examples include:

Key Observations

Core Heterocycle Impact: Thiadiazole vs. Thiazole: Thiadiazole derivatives (e.g., compounds 5e, 5j) exhibit higher melting points (132–140°C) compared to thiazole analogues, likely due to stronger intermolecular interactions (e.g., hydrogen bonding from the additional nitrogen). However, thiazoles may offer better metabolic stability in vivo due to reduced polarity .

Substituent Effects: 4-Chlorobenzylthio Group: Common in compounds 5e and 5j , this group likely contributes to halogen bonding with biological targets, as seen in enzyme inhibitors. However, its absence in other analogues (e.g., ) correlates with reduced bioactivity data. Pyridinylmethyl vs.

Synthetic Yields :

- Thiadiazole derivatives (e.g., 5j, 82% yield ) are synthesized efficiently via nucleophilic substitution, whereas thiazole-based compounds often require multi-step protocols (e.g., alkylation of thiopyrimidines as in ), which may limit scalability.

生物活性

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide , also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features:

- A thiazole ring which is known for various biological activities.

- A pyridine ring , which often enhances pharmacological properties.

- A chlorobenzyl group , contributing to its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Chlorobenzyl Group : Nucleophilic substitution reactions using 4-chlorobenzyl chloride are common.

- Attachment of the Pyridinylmethyl Group : Amide bond formation is conducted using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or enzymes critical for bacterial survival. Studies have shown that similar compounds demonstrate activity against various strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antifungal | C. albicans | |

| Compound C | Antiviral | HIV |

Antiviral Properties

Thiazole derivatives have been explored for antiviral activity, particularly against retroviruses. The mechanism often involves inhibition of viral replication or interference with viral enzyme activity. For instance, compounds with similar structures have shown promising results in inhibiting reverse transcriptase in HIV, indicating potential for further development in antiviral therapies .

Anticancer Potential

The anticancer properties of thiazole-containing compounds have been documented in several studies. For example, certain thiazole derivatives have exhibited cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Study 1 | Breast Cancer | 1.61 ± 1.92 | |

| Study 2 | Lung Cancer | 1.98 ± 1.22 |

Neuroprotective Effects

Some studies suggest that thiazole derivatives may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, one compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that could be harnessed for therapeutic applications .

- Antiviral Activity : Another investigation focused on thiazole derivatives' ability to inhibit HIV replication in vitro, revealing promising results that warrant further exploration in clinical settings .

- Cytotoxicity in Cancer Cells : A series of thiazole compounds were tested against different cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutic agents, indicating potential as novel anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones under basic conditions.

- Introduction of the 4-chlorobenzylthio group through nucleophilic substitution using 4-chlorobenzyl halides.

- Amidation with pyridin-4-ylmethylamine in the presence of coupling agents (e.g., DCC or EDC) . Optimization includes temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for amidation), and catalyst use (e.g., triethylamine to enhance nucleophilicity) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Assign chemical shifts for the thiazole ring (δ 7.2–7.5 ppm for aromatic protons), acetamide carbonyl (δ ~170 ppm), and pyridinylmethyl group (δ 4.5–4.8 ppm for -CH₂-) .

- IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and C-S bonds (~700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (389.92 g/mol) and fragmentation patterns .

Q. How can researchers assess the compound's stability under various pH and thermal conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

- HPLC-PDA : Monitor degradation products after incubation in buffers (pH 2–10) at 37°C for 24–72 hours .

- Kinetic Stability Studies : Track half-life using UV-Vis spectroscopy under accelerated conditions (e.g., 40°C, 75% humidity) .

Q. What in vitro models are suitable for initial evaluation of its biological activity?

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : Resolve ambiguous stereochemistry; requires high-purity crystals grown via slow evaporation (solvent: DCM/hexane) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., analogues from PubChem) to validate shifts .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using the crystal structure (PDB ID: 1M17) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories with AMBER force fields .

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies optimize the compound's solubility for pharmacological studies?

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays .

- Salt Formation : React with hydrochloric acid to improve aqueous solubility via protonation of the pyridine nitrogen .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: ~150 nm) for enhanced bioavailability .

Q. How to design structure-activity relationship (SAR) studies focusing on the thiazole ring?

- Substituent Variation : Synthesize analogues with methyl, nitro, or methoxy groups at the thiazole 4-position .

- Bioisosteric Replacement : Replace sulfur in the thiazole with oxygen (oxazole) or NH (imidazole) to assess potency changes .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., thiazole nitrogen) using MOE software .

Q. What are the challenges in determining the crystal structure of this compound?

- Crystallization Difficulty : Due to flexible acetamide side chains, optimize conditions via vapor diffusion (e.g., ethyl acetate/ethanol) .

- Disorder Management : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

- Data Resolution : Employ synchrotron radiation (λ = 0.7 Å) to enhance diffraction quality for small crystals (<0.2 mm) .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Rodent Models : Administer orally (10 mg/kg) to assess bioavailability; collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis .

- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

- Metabolite Profiling : Identify phase I/II metabolites via UPLC-QTOF in urine and bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。